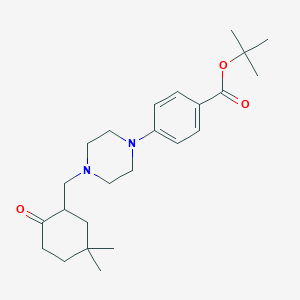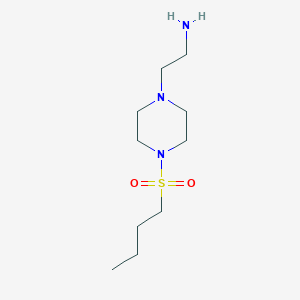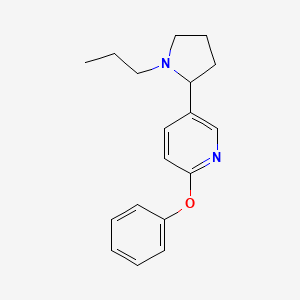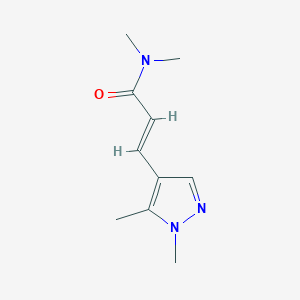
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate is a complex organic compound with the molecular formula C24H36N2O3 and a molecular weight of 400.55 g/mol . This compound is characterized by its tert-butyl ester group attached to a benzoate moiety, which is further linked to a piperazine ring substituted with a dimethyl-oxocyclohexyl group. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-bromobenzoate with 1-(5,5-dimethyl-2-oxocyclohexyl)methylpiperazine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate moiety, using reagents like sodium methoxide or sodium ethoxide.
Applications De Recherche Scientifique
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring and the oxocyclohexyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate can be compared with similar compounds such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate): This compound also contains a tert-butyl ester group and a benzoate moiety but differs in its substitution pattern.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: This compound has a similar benzoate structure but with different substituents on the cyclohexyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1044598-92-6 |
|---|---|
Formule moléculaire |
C24H36N2O3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[(5,5-dimethyl-2-oxocyclohexyl)methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C24H36N2O3/c1-23(2,3)29-22(28)18-6-8-20(9-7-18)26-14-12-25(13-15-26)17-19-16-24(4,5)11-10-21(19)27/h6-9,19H,10-17H2,1-5H3 |
Clé InChI |
BJKLTCFOIXMNNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)



![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)
